N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine
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Overview
Description
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group and a furylmethylidene group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2-aminothiazole in the presence of a base, followed by the condensation with furfural. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and certain types of cancer.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling .
Comparison with Similar Compounds
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine can be compared with other thiazole derivatives, such as:
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also exhibits antimicrobial properties but differs in its structural framework and specific biological activities.
2,4-disubstituted thiazoles:
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-(furan-2-yl)methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-3-4-11(12(16)6-9)13-8-20-14(18-13)17-7-10-2-1-5-19-10/h1-8H/b17-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMCVQJTHUTYHE-REZTVBANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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